molecular formula C17H22N4OS B3017086 3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole CAS No. 2380184-32-5

3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole

Cat. No.: B3017086
CAS No.: 2380184-32-5
M. Wt: 330.45
InChI Key: QTGMARYNIUMQIP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a piperidine and pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.

Properties

IUPAC Name

3-cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-9-15(6-7-18-12)22-11-13-3-2-8-21(10-13)17-19-16(20-23-17)14-4-5-14/h6-7,9,13-14H,2-5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGMARYNIUMQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC(=NS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with suitable electrophiles under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated intermediate.

    Attachment of the Pyridine Moiety: The pyridine ring is often introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the thiadiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its mechanism of action and interactions with enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole: This compound shares a similar core structure but differs in the heterocyclic rings attached, leading to different biological activities and applications.

    3-Cyclopropyl-5-(2,6-dichlorophenyl)-1,2,4-thiadiazole: This compound has a similar thiadiazole ring but different substituents, which can affect its chemical reactivity and biological properties.

Uniqueness

3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole is unique due to its specific combination of a thiadiazole ring with piperidine and pyridine moieties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.

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